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Compound Name: OD36

Cat. No.: B15542864

An In-depth Technical Guide on the Core Mechanism of Action of OD36

Introduction

OD36 is a macrocyclic small molecule inhibitor that has demonstrated potent and specific
activity against two key protein kinases: Receptor-Interacting Protein Kinase 2 (RIPK2) and
Activin receptor-like kinase 2 (ALK2).[1][2] Its dual inhibitory action positions it as a promising
therapeutic candidate for a range of conditions, from inflammatory diseases to the rare genetic
disorder Fibrodysplasia Ossificans Progressiva (FOP).[2][3] This technical guide provides a
comprehensive overview of the core mechanism of action of OD36, detailing its molecular
targets, the signaling pathways it modulates, and the experimental evidence that underpins our
current understanding.

Core Mechanism of Action: Dual Inhibition of RIPK2
and ALK2

The primary mechanism of action of OD36 is the competitive inhibition of the ATP-binding
pockets of both RIPK2 and ALK2.[1][4] As a macrocyclic compound, OD36 is designed to
mimic the interactions of the adenine ring of ATP with the hinge region of the kinase domain.[5]
This binding prevents the phosphorylation of downstream substrates, thereby blocking the
propagation of their respective signaling cascades.

Experimental evidence confirms that OD36 is specific for the ATP-binding pocket of RIPK2. A
mutation of the gatekeeper residue, threonine 95, to a bulkier methionine (T95M) in RIPK2
creates steric hindrance that prevents OD36 from binding, thus conferring resistance to the
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inhibitor.[4] This demonstrates a similar mode of action to other ATP-competitive kinase
inhibitors like Gefitinib.[4] Furthermore, a co-crystal structure of OD36 with ALK2 has been
resolved, providing a detailed view of its binding mode.[6]

Data Presentation: Quantitative Kinase Inhibition
Profile

The inhibitory potency of OD36 has been quantified through various biochemical and cellular
assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of OD36

Target Kinase Parameter Value (nM)
RIPK2 IC50 5.3[1][7]
ALK2 (ACVR1) IC50 A7[1][7][8]
ALK2 R206H IC50 22[1][7][8]

IC50: The half-maximal inhibitory concentration, representing the concentration of OD36
required to inhibit 50% of the kinase activity in vitro.

Table 2: Binding Affinity of OD36

Target Kinase Parameter Value (nM)
ALK2 (ACVR1) Kd 37[1][7118]
ALK1 Kd 90[1][8]

Kd: The dissociation constant, indicating the binding affinity of OD36 to the target kinase. A
lower Kd value signifies a higher binding affinity.

Signaling Pathways Modulated by OD36

OD36 exerts its therapeutic effects by intervening in two distinct and critical signaling pathways:
the NOD-RIPK2 pathway in inflammation and the BMP-ALK2-SMAD pathway in bone
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formation.

Inhibition of the NOD-RIPK2 Inflammatory Signaling
Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a central kinase in the innate immune system.
It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2,
which detect bacterial peptidoglycans.[3][5][9] Upon activation by NOD1/2, RIPK2 undergoes
autophosphorylation, leading to the activation of downstream NF-kB and MAPK signaling
pathways.[2][4] This cascade results in the production of pro-inflammatory cytokines and

chemokines.[5]

0OD36 effectively blocks this pathway by inhibiting the kinase activity of RIPK2. It has been
shown to prevent the autophosphorylation of RIPK2 induced by the NOD2 ligand, muramyl
dipeptide (MDP).[2][4] Consequently, the activation of NF-kB and MAPK is suppressed, leading
to a reduction in the inflammatory response.[2][4]
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Caption: OD36 inhibits the NOD2-RIPK2 signaling pathway.

Inhibition of the BMP-ALK2-SMAD Signaling Pathway
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Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type | bone morphogenetic
protein (BMP) receptor. In its normal function, ALK2 is activated upon binding of BMP ligands,
leading to the phosphorylation of downstream signaling molecules, primarily Smadl and
Smad5.[1] Phosphorylated Smad1/5 then forms a complex with Smad4, translocates to the
nucleus, and regulates the expression of target genes, such as ID-1 and ID-3, to control
osteogenic differentiation.[1][8]

In conditions like Fibrodysplasia Ossificans Progressiva (FOP), a gain-of-function mutation in
ALK2 (e.g., R206H) leads to its hyperactivity, causing excessive bone formation in soft tissues.
[1] OD36 potently antagonizes both wild-type and mutant ALK2 signaling. It has been
demonstrated to inhibit BMP-6-induced phosphorylation of Smad1/5 and to block the activation
of Smadl/5 and the expression of its target genes in response to Activin A in FOP patient-
derived cells.[1][8]
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Caption: OD36 inhibits the ALK2-SMAD signaling pathway.
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Experimental Protocols

The mechanism of action of OD36 has been elucidated through a series of in vitro and in vivo
experiments. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

e Objective: To determine the IC50 of OD36 against target kinases.
o Methodology:

o Recombinant human kinase enzymes (e.g., RIPK2, ALK2) are incubated with a specific

substrate and ATP in a reaction buffer.
o Serial dilutions of OD36 are added to the reaction wells.
o The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified,
typically using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based
method.

o The percentage of kinase inhibition is calculated relative to a DMSO vehicle control.

o IC50 values are determined by fitting the dose-response data to a four-parameter logistic
curve.

Cellular Assay for Inhibition of BMP-induced p-Smad1/5

» Objective: To assess the ability of OD36 to inhibit ALK2 signaling in a cellular context.
o Methodology:

o Cells expressing the ALK2 receptor (e.g., KS483 cells or FOP-derived endothelial colony-
forming cells) are seeded in multi-well plates.[1][8]

o Cells are pre-incubated with various concentrations of OD36 (e.g., 0.1-1 uM) for a
specified time (e.g., 1 hour).[1][8]
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o The cells are then stimulated with a BMP ligand, such as BMP-6 (e.g., 50 ng/mL), for a
short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][8]

o Cell lysates are prepared, and protein concentrations are determined.

o The levels of phosphorylated Smad1/5 and total Smad1/5 are analyzed by Western
blotting or a quantitative immunoassay (e.g., ELISA).

o The inhibitory effect of OD36 is quantified by the reduction in the p-Smad1/5 to total
Smad1/5 ratio.

Workflow for Cellular p-Smad1/5 Inhibition Assay
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Caption: A typical experimental workflow for cellular assays.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis
Model

o Objective: To evaluate the in vivo anti-inflammatory efficacy of OD36.
» Methodology:
o A cohort of mice is used for the experiment.

o The test group receives an intraperitoneal (i.p.) injection of OD36 (e.g., 6.25 mg/kg).[1][4]
Control groups receive a vehicle (e.g., DMSO) or a reference compound.

o After a short pre-treatment period (e.g., 30 minutes), peritonitis is induced by an i.p.
injection of MDP (e.g., 150 ug).[4][10]
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o After a defined duration (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity
is washed with PBS to collect the inflammatory cells (peritoneal lavage).[4][10]

o The total number of white blood cells in the lavage fluid is counted.

o Differential cell counts (e.g., neutrophils, lymphocytes) are performed using cytospin
preparations and staining or flow cytometry.[1][4][10]

o The efficacy of OD36 is determined by its ability to reduce the recruitment of inflammatory
cells to the peritoneum compared to the vehicle-treated group.[1][4][10]

o Additionally, RNA can be extracted from the collected cells to analyze the expression of
RIPK2-dependent genes and inflammatory cytokines via qRT-PCR.[1][10]

Conclusion

OD36 is a potent, dual-specific inhibitor of RIPK2 and ALK2 kinases. Its mechanism of action is
centered on the competitive inhibition of the ATP-binding site of these enzymes, leading to the
effective blockade of two distinct and clinically relevant signaling pathways. By inhibiting the
NOD-RIPK2 pathway, OD36 demonstrates significant anti-inflammatory properties.
Simultaneously, its inhibition of the BMP-ALK2-SMAD pathway provides a strong rationale for
its development as a treatment for heterotopic ossification in disorders such as FOP. The
comprehensive preclinical data, including potent in vitro activity and in vivo efficacy, underscore
the therapeutic potential of OD36.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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